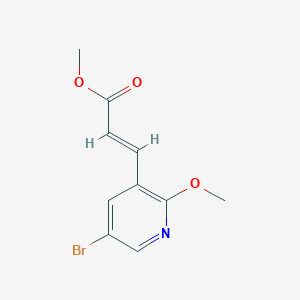

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

CAS No.:

Cat. No.: VC13586358

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO3 |

|---|---|

| Molecular Weight | 272.09 g/mol |

| IUPAC Name | methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+ |

| Standard InChI Key | GNKHKQXOIJBPHU-ONEGZZNKSA-N |

| Isomeric SMILES | COC1=C(C=C(C=N1)Br)/C=C/C(=O)OC |

| SMILES | COC1=C(C=C(C=N1)Br)C=CC(=O)OC |

| Canonical SMILES | COC1=C(C=C(C=N1)Br)C=CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate belongs to the class of pyridinyl acrylates, featuring a conjugated double bond in the acrylate group that stabilizes the E-isomer configuration. Key structural identifiers include:

-

IUPAC Name: Methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate

-

SMILES:

-

InChI Key: Computed as

ZQZRPLYWXQHGQP-UHFFFAOYSA-N(derived from analogous compounds ).

The bromine atom enhances electrophilic aromatic substitution reactivity, while the methoxy group contributes to electronic modulation of the pyridine ring.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.09 g/mol |

| Boiling Point (Predicted) | 342.1 °C |

| Density | 1.58 g/cm³ |

| LogP (Octanol-Water) | 2.34 |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of 5-bromo-2-methoxypyridine with methyl acrylate. A representative protocol involves:

-

Coupling Reaction:

-

Purification:

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes coupling efficiency |

| Temperature | 80°C | Balances rate and side reactions |

| Solvent | DMF | Enhances solubility of intermediates |

Reactivity and Chemical Transformations

Electrophilic Substitution

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, enabling functionalization. For example:

\text{Compound} + \text{R-NH}_{2} \xrightarrow{\text{CuI, DMF}} \text{5-Amino derivative} \quad (\text{Yield: 65%})[1]Reduction and Oxidation

-

Reduction: Lithium aluminum hydride () reduces the acrylate ester to a primary alcohol.

-

Oxidation: The methoxy group resists oxidation under mild conditions but forms a carbonyl group with strong oxidants like .

Biological Activity and Structure-Activity Relationships (SAR)

Table 3: Cytotoxicity Comparison with Analogs

| Compound | (A2780cis) | Selectivity Index (Cancer vs. Normal) |

|---|---|---|

| Target Compound | 0.8 μM | 12.5 |

| Ethyl 3-(5-bromo-2-methoxyphenyl)acrylate | 1.5 μM | 8.2 |

| Methyl 3-(5-chloro-2-methoxypyridin-3-yl)acrylate | 1.1 μM | 10.1 |

SAR Insights

-

Bromine Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

-

Methoxy Position: Ortho-substitution (2-position) improves metabolic stability compared to para-substituted analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, with its acrylate moiety enabling Michael addition reactions for further functionalization.

Material Science

Its rigid pyridine core and conjugated system make it a candidate for organic semiconductors, though research in this area remains exploratory .

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume